1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H20N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of isopropyl hydrazine with a suitable piperidinyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives .
Scientific Research Applications
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
1-Isopropyl-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-3-amine: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-10(8-11(13)14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLMJBVJTRDXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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